Ailantinol A

Description

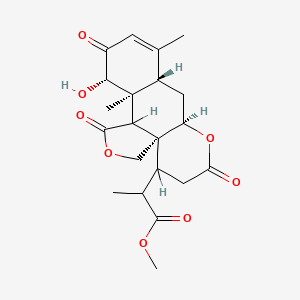

Structure

2D Structure

3D Structure

Properties

CAS No. |

176181-83-2 |

|---|---|

Molecular Formula |

C21H26O8 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl 2-[(1S,6S,7S,11S,13R)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate |

InChI |

InChI=1S/C21H26O8/c1-9-5-13(22)17(24)20(3)11(9)6-14-21(8-28-19(26)16(20)21)12(7-15(23)29-14)10(2)18(25)27-4/h5,10-12,14,16-17,24H,6-8H2,1-4H3/t10?,11-,12?,14+,16?,17+,20-,21+/m0/s1 |

InChI Key |

HUYSJYHAQVRRHA-PJWSUSOKSA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |

Synonyms |

ailantinol A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Ailantinol a

Isolation Efficiency and Yield Optimization:The isolation of natural products such as this compound from plant matrices is often characterized by low yields. This is primarily due to the compound's naturally low concentration within the source material and the inherent losses that occur during the multiple extraction and purification steps involved. For instance, the isolation of ailantinol H, a related quassinoid from Ailanthus altissima, yielded 5.0 mg from 24 kg of aerial parts, representing an approximate yield of 0.000014%nii.ac.jp. While specific yield data for this compound itself is not explicitly detailed in the provided search results, it is reasonable to infer similar low-yield characteristics.

Optimization of isolation efficiency is typically achieved through meticulous refinement of extraction parameters, such as solvent choice, extraction duration, and temperature. Furthermore, the selection of appropriate chromatographic stationary and mobile phases, along with the fine-tuning of gradient profiles in HPLC, are critical for maximizing the recovery of the target compound while minimizing co-elution with impurities, thereby achieving high purity rotachrom.com. The concept of the "chromatographer's triangle"—balancing throughput, recovery, and purity—underscores the intricate optimization required in preparative chromatography rotachrom.com.

Compound List

Molecular and Cellular Mechanisms of Action of Ailantinol a

Cellular Target Identification and Validation

The precise molecular targets of Ailantinol A are still under investigation, but studies on related quassinoids provide insights into potential mechanisms.

Protein Interaction Profiling

While direct experimental data on this compound's protein interaction profiling is limited in the provided search results, the compound ailanthone (B197834), a closely related quassinoid, has been shown to interact with proteins. Ailanthone has been reported to directly bind to the cochaperone protein p23. This interaction with p23, a molecular chaperone for heat shock protein 90 (Hsp90), leads to a disruption in the chaperone's interaction with its client proteins, such as the androgen receptor (AR). This ultimately results in the degradation of the androgen receptor, contributing to tumor growth inhibition. sci-hub.se It is plausible that this compound may exhibit similar protein interaction capabilities, potentially targeting chaperones or other key regulatory proteins involved in cellular signaling and protein homeostasis. Thermal proteome profiling (TPP) is a technique used to study protein interactions by monitoring changes in protein thermal stability upon interaction with small molecules or other biomolecules. embopress.org While not specifically applied to this compound in the provided results, this methodology could be employed to identify its protein targets.

Nucleic Acid Interaction Studies

Direct studies detailing this compound's interaction with nucleic acids (DNA or RNA) were not explicitly found in the provided search results. However, research on other quassinoids, including ailanthone, has indicated that these compounds can induce DNA damage. researchgate.netresearchgate.netmdpi.com Such DNA damage can trigger cellular responses, including cell cycle arrest and apoptosis. sci-hub.se The mechanisms by which some compounds interact with nucleic acids often involve intercalation, groove binding, or covalent modification, which can disrupt DNA replication, transcription, or repair processes. nih.govanr.frresearchgate.netmdpi.comroutledge.com It is possible that this compound may exert some of its effects through interactions with nucleic acids, either directly or indirectly by influencing enzymes involved in nucleic acid metabolism or integrity.

Modulation of Cellular Signaling Pathways by this compound

This compound, along with other quassinoids from Ailanthus altissima, has been implicated in modulating various cellular signaling pathways critical for cell survival, proliferation, and inflammatory responses.

Investigation of Inflammatory Response Pathways (e.g., NF-κB, COX-2)

Research suggests that compounds from Ailanthus altissima, including ailanthone, can modulate inflammatory pathways. Ethanolic extracts of Ailanthus altissima have shown anti-inflammatory properties, partly through the inhibition of cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net Furthermore, compounds from Ailanthus altissima have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com Specifically, studies on ailanthone indicate that it can inhibit the activity of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov The NF-κB pathway is a central regulator of inflammatory and immune responses, and its inhibition can lead to a reduction in inflammation. mdpi.comwikipedia.orgui.ac.id While direct studies on this compound's specific modulation of NF-κB or COX-2 are limited, its structural similarity to other active quassinoids suggests potential involvement in these pathways. COX-2 is an enzyme directly related to inflammation, and its inhibition is a key mechanism for anti-inflammatory drugs. rsc.orgwikipedia.orgbrieflands.com

Cell Cycle Regulation Mechanisms

Ailanthone has been observed to induce cell cycle arrest in various cancer cell lines. For instance, it can cause G0/G1 phase arrest in melanoma cells and G2/M phase arrest in non-small cell lung cancer (NSCLC) cells. sci-hub.se This arrest is often associated with the modulation of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs). creativebiolabs.netkhanacademy.orgnih.govnih.gov In some NSCLC cell lines, ailanthone has been shown to downregulate genes involved in DNA replication signaling pathways, suggesting a repression of DNA replication. sci-hub.se Additionally, ailanthone has been reported to inhibit the G0/G1 cell cycle transition by inhibiting the expression of cyclins D and E, and CDKs-2, -4, and -6. sci-hub.se While specific data for this compound is not detailed, its structural kinship with ailanthone suggests a potential role in cell cycle regulation, possibly leading to cell cycle arrest in cancer cells.

Apoptosis and Programmed Cell Death Induction

Ailanthone has been consistently shown to induce apoptosis, or programmed cell death, in various cancer cell types. sci-hub.semdpi.com This induction of apoptosis is often mediated through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins, such as the upregulation of Bax and downregulation of Bcl-2. sci-hub.se Ailanthone has also been linked to DNA damage, which can subsequently trigger apoptosis. researchgate.netresearchgate.netmdpi.com Furthermore, ailanthone has been reported to induce apoptosis via caspase-dependent and caspase-independent mechanisms. sci-hub.se Studies on related quassinoids, including ailantinol B and C, have also indicated antitumor promoting effects, researchgate.netphcogrev.comresearchgate.net suggesting that this compound may also possess apoptosis-inducing properties.

DNA Damage Signaling Activation

Research into the mechanisms of action of Ailanthus altissima quassinoids, particularly ailanthone, suggests a role in inducing DNA damage and activating cellular signaling pathways responsible for DNA repair. Studies have demonstrated that ailanthone triggers DNA damage, which is characterized by the activation of the ATM/ATR pathway. This activation leads to the subsequent phosphorylation of key downstream effectors such as Chk1 and Chk2, components of the cell cycle checkpoint control system that respond to DNA damage nih.govsci-hub.seresearchgate.net. While direct evidence specifically implicating this compound in DNA damage signaling activation is limited in the provided literature, the shared botanical origin and structural similarities with ailanthone suggest a potential for similar mechanisms. The activation of these pathways is a critical step in the cellular response to genotoxic insults, often leading to cell cycle arrest or apoptosis to prevent the propagation of damaged DNA.

Molecular Interactions with Specific Enzymes or Receptors

Quassinoids from Ailanthus altissima, including ailanthone, have been shown to interact with specific cellular proteins, modulating their function and thereby influencing cellular processes. These interactions are key to understanding their therapeutic potential.

Hsp90 Cochaperone p23 Inhibition

A significant molecular interaction identified for ailanthone is its direct binding to and potent inhibition of the heat shock protein 90 (Hsp90) cochaperone, p23 sci-hub.senih.gov. Hsp90 is a molecular chaperone crucial for the proper folding, maturation, and stability of a wide array of client proteins, many of which are involved in signal transduction pathways critical for cell growth and survival. P23 acts as a cochaperone that regulates Hsp90's ATPase activity, influencing its conformational changes and client protein binding psu.educellular-protein-chemistry.nl. Ailanthone's binding to p23 disrupts the Hsp90-p23 complex, which can lead to the misfolding or degradation of Hsp90 client proteins researchgate.netresearchgate.netresearchgate.net. This inhibition of p23 is considered a unique mechanism among natural antitumor products and opens avenues for targeting Hsp90-dependent pathways in disease sci-hub.senih.gov.

Kinase Activity Modulation

The modulation of kinase activity is another crucial aspect of ailanthone's cellular effects, often mediated through its interactions with key signaling pathways. Ailanthone has been observed to inactivate the PI3K/AKT signaling pathway sci-hub.se. This pathway plays a central role in cell growth, proliferation, survival, and metabolism. By inhibiting PI3K/AKT, ailanthone can disrupt these fundamental cellular processes. Furthermore, ailanthone has been shown to induce cell cycle arrest, specifically at the G0/G1 or G2/M phases, depending on the cell type nih.govsci-hub.seresearchgate.netsemanticscholar.org. This arrest is often accompanied by changes in the expression of cell cycle regulatory proteins, such as decreased levels of cyclins and cyclin-dependent kinases (CDKs), and increased levels of CDK inhibitors like p21 and p27 nih.govsci-hub.seresearchgate.net. Ailanthone also influences the expression of apoptosis-related proteins, notably downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, thereby promoting programmed cell death researchgate.netsemanticscholar.org.

Gene Expression and MicroRNA Regulation by this compound

Quassinoids, including ailanthone, have demonstrated the capacity to modulate gene expression and microRNA (miRNA) profiles, contributing to their diverse biological activities. Ailanthone has been shown to alter the expression of numerous genes involved in stress responses, development, and hormone metabolism nih.gov.

Specifically, ailanthone can regulate the expression of microRNAs, which are small non-coding RNAs that play critical roles in post-transcriptional gene regulation. Ailanthone has been reported to downregulate the oncogenic miR-21 and upregulate tumor suppressor miRNAs such as miR-126, miR-148a, miR-195, and miR-449a sci-hub.senih.gov. These miRNA alterations can profoundly impact cellular pathways controlling proliferation, apoptosis, and differentiation. Additionally, ailanthone has been shown to inhibit DNA replication by downregulating the mRNA levels of replication protein A1 (RPA1) and, to a lesser extent, proliferating cell nuclear antigen (PCNA) in non-small cell lung cancer (NSCLC) cells sci-hub.se. RPA1 is essential for DNA replication and is frequently overexpressed in various cancers sci-hub.se. Ailanthone also affects the expression of the androgen receptor (AR) and its target genes in prostate cancer cells researchgate.net.

Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Dynamics

The role of Ailanthus altissima compounds in modulating oxidative stress and reactive oxygen species (ROS) dynamics is an area of growing interest. Studies involving ailanthone have indicated an increase in ROS accumulation under stress conditions in plant models nih.gov. However, quassinoids and other compounds found in Ailanthus altissima can also exhibit antioxidant properties. These compounds may help modulate signaling pathways, such as NF-κB and MAPK, which are involved in ROS production and inflammation ijpsjournal.com. By neutralizing free radicals, these antioxidant compounds can protect cells from oxidative damage, including DNA damage, which is a key factor in cancer development and progression ijpsjournal.com.

Preclinical Pharmacological Activities of Ailantinol a

Antineoplastic and Cytotoxic Activities

In Vitro Cytotoxicity in Cancer Cell Lines

Currently, there is no specific data available in the reviewed scientific literature detailing the in vitro cytotoxicity of Ailantinol A, such as its half-maximal inhibitory concentration (IC₅₀) values, against specific cancer cell lines. While many related quassinoids isolated from Ailanthus altissima have demonstrated cytotoxic effects against various human cancer cell lines, corresponding studies for this compound have not been reported in the available literature. sci-hub.se

In Vivo Antitumor Effects in Animal Models (e.g., hepatocellular carcinoma)

There are no published in vivo studies in animal models that specifically investigate the antitumor effects of this compound. Research on the in vivo efficacy of compounds from Ailanthus altissima has primarily focused on other quassinoids, such as ailanthone (B197834), which has shown antitumor activity in mouse models of hepatocellular carcinoma, non-small cell lung cancer, and prostate cancer. sci-hub.se However, equivalent in vivo data for this compound is not available in the current scientific literature.

Effects on Cancer Cell Proliferation, Migration, and Invasion

Detailed research findings on the specific effects of this compound on the proliferation, migration, and invasion of cancer cells are not available in the reviewed literature. Studies on related compounds, like ailanthone, have shown significant inhibition of these processes in various cancer types, but these findings cannot be directly attributed to this compound.

Antiviral Properties

Activity against Epstein-Barr Virus (EBV) Early Antigen Activation

This compound was isolated and, along with related compounds, evaluated for its inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. phcogrev.comnih.gov This assay is a common method for screening potential cancer chemopreventive agents.

While the primary study by Kubota et al. (1996) identified this compound, the specific quantitative results of its activity against EBV-EA activation are not detailed in available secondary literature. phcogrev.comnih.gov A subsequent review of quassinoids from A. altissima noted that other related compounds, such as ailantinol B, ailantinol C, and ailanthone, exhibited moderate inhibitory activity in this assay. phcogrev.com Furthermore, other ailantinol derivatives, namely ailantinol E, F, and G, were later found to show potent inhibitory activity against EBV-EA activation without demonstrating cytotoxicity. jst.go.jp This body of research highlights the potential of the ailantinol scaffold for anti-tumor promoting activity, although specific efficacy data for this compound remains unconfirmed in the reviewed sources.

Table 1: Inhibitory Effects of Ailantinol Derivatives on TPA-Induced EBV-EA Activation (Note: Data for this compound is not available. This table provides context from related compounds.)

| Compound | Activity Level | Source |

| Ailantinol B | Moderate | phcogrev.com |

| Ailantinol C | Moderate | phcogrev.com |

| Ailantinol E | Potent | jst.go.jp |

| Ailantinol F | Potent | jst.go.jp |

| Ailantinol G | Potent | jst.go.jp |

Inhibition of Other Viral Replications (e.g., Tobacco Mosaic Virus, African Swine Fever Virus)

There are no specific studies in the reviewed scientific literature that have evaluated the antiviral activity of this compound against the Tobacco Mosaic Virus (TMV) or the African Swine Fever Virus (ASFV). Research on the antiviral properties of Ailanthus altissima extracts and its isolated compounds against TMV has identified other quassinoids, but not this compound, as active agents. mdpi.com Similarly, no investigations linking this compound to activity against ASFV have been reported.

Antiparasitic and Antimalarial Effects

Quassinoids, the family of compounds to which this compound belongs, have demonstrated significant antiparasitic and antimalarial properties. mdpi.comresearchgate.netutfpr.edu.br While direct studies on this compound are limited, the mechanisms described for related quassinoids provide a framework for its potential actions. A patent has listed this compound among several quassinoids with observed parasiticidal activity against a range of parasites including Leishmania, Trichomonas vaginalis, Sarcoptes scabiei, and Demodex species. nih.gov

A primary mechanism by which quassinoids exert their antiparasitic effects is through the inhibition of protein synthesis in parasites. researchgate.netnih.govwho.int These compounds can hinder the production of essential proteins necessary for parasite survival and replication. researchgate.net The malaria parasite, for instance, relies on the synthesis of numerous proteins for its development within red blood cells. biorxiv.org While the general mechanism for quassinoids involves targeting the translational machinery, specific studies detailing the direct interaction of this compound with parasite ribosomes or associated factors have not been extensively reported. nih.govfrontiersin.org The activity is thought to be a class effect, suggesting that this compound likely shares this mode of action.

Another critical target for the antimalarial action of quassinoids is the parasite's mitochondrion. researchgate.nethelsinki.fibiorxiv.org This organelle is central to the parasite's energy production and essential metabolic pathways, making it a validated target for antimalarial drugs. nih.govmdpi.combiorxiv.org The disruption of mitochondrial function, including the electron transport chain, can lead to a collapse of the mitochondrial membrane potential and inhibit vital processes like pyrimidine (B1678525) biosynthesis, ultimately causing parasite death. mdpi.com Research indicates that quassinoids as a class can impair mitochondrial function, disrupting the parasite's energy metabolism. researchgate.net Specific investigations into the precise effects of this compound on the mitochondrial integrity and function of parasites are an area for further research.

Anti-inflammatory Response Modulation

Compounds isolated from Ailanthus altissima have shown potential in modulating inflammatory responses. mdpi.comijpsjournal.com The anti-inflammatory effects of quassinoids are a recognized aspect of their biological profile. pageplace.de

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are key mediators of the inflammatory cascade. nih.govnih.govmdpi.com Studies on extracts from Ailanthus altissima have demonstrated a capacity to reduce the levels of these specific cytokines. One study showed that a decoction of the plant had potent inhibitory effects on the levels of TNF-α, IL-6, and IL-8 in both in vitro and in vivo models. mdpi.com Furthermore, a study focusing on the related quassinoid, ailanthone, reported that it could inhibit the activity of TNF-α and IL-6. nih.govresearchgate.net General studies on quassinoids also support their role in inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. ijpsjournal.com While these findings point to the anti-inflammatory potential of constituents from A. altissima, direct evidence from studies conducted solely with isolated this compound is needed to confirm its specific contribution to these effects.

Table 1: Effect of Ailanthone on Pro-inflammatory Cytokine Levels in RAW264.7 Cells

| Compound | Concentration (µM) | Inhibition of TNF-α | Inhibition of IL-6 | Inhibition of IL-1β |

| Ailanthone | 1 | No significant decrease | No significant decrease | No significant decrease |

| Ailanthone | 3 | No significant decrease | No significant decrease | No significant decrease |

| Ailanthone | 10 | Significant decrease | Significant decrease | Significant decrease |

| Data derived from a study on ailanthone, a related quassinoid, indicating the potential anti-inflammatory profile of this class of compounds. nih.gov |

Allelopathic and Phytotoxic Activities

Ailanthus altissima is well-known for its strong allelopathic characteristics, meaning it produces biochemicals that affect the germination, growth, survival, and reproduction of other organisms. mdpi.commdpi.com This activity is largely attributed to its rich content of quassinoids. mdpi.com

Insecticidal and Antifeedant Effects

While this compound belongs to this active class of compounds, specific research detailing its individual insecticidal and antifeedant effects is not extensively documented in publicly available literature. However, the activity of other quassinoids isolated from Ailanthus altissima and the plant's extracts have been thoroughly investigated, providing strong evidence for the potential of this compound class in pest management.

Research has demonstrated that extracts from the bark of A. altissima exhibit significant antifeedant and insecticidal effects against the larvae of the gypsy moth (Lymantria dispar). entomol.orgresearchgate.net In laboratory bioassays, these extracts strongly deterred feeding and increased larval mortality. entomol.orgresearchgate.net

Much of the specific insecticidal activity of A. altissima has been attributed to ailanthone, the most abundant quassinoid in the plant. tandfonline.comencyclopedia.pub Bioassay-guided fractionation has identified ailanthone as the primary active constituent responsible for the plant's toxicity to various insect pests. researchgate.nettandfonline.com For instance, studies on the pea aphid (Acyrtosiphon pisum) have shown that ailanthone is the principal agent behind the insecticidal effects observed from the plant's extracts. researchgate.nettandfonline.com Similarly, ailanthone has demonstrated notable antifeedant and toxic properties against the Egyptian cotton leafworm (Spodoptera littoralis). iaea.org

The table below summarizes the insecticidal activity of ailanthone against the pea aphid, as identified in a bioassay-oriented isolation study.

Table 1: Insecticidal Activity of Ailanthone against Acyrtosiphon pisum

| Concentration (M) | Mortality (%) after 4 days |

|---|---|

| 5 x 10⁻³ | 98% |

| 2.5 x 10⁻³ | 92% |

| 1 x 10⁻³ | 65% |

| 5 x 10⁻⁴ | 35% |

| 1 x 10⁻⁵ | 0% |

Data sourced from a study on the bioassay-oriented isolation of insecticides from Ailanthus altissima. tandfonline.com

Further studies have examined the effects of various A. altissima fractions against Spodoptera littoralis larvae. Fractions rich in quassinoids, including ailanthone, chaparrinone, glaucarubinone, and 13(18)-dehydroglaucarubinone, were found to cause acute toxicity and strong feed intake inhibition. iaea.org

The collective findings on Ailanthus altissima extracts and its constituent quassinoids strongly suggest that compounds within this class possess significant insecticidal and antifeedant capabilities. Although specific data for this compound is limited, its classification as a quassinoid indicates its potential for similar biological activities.

Structure Activity Relationship Sar Studies of Ailantinol a and Its Analogues

Correlating Structural Motifs with Biological Potency

The quassinoid scaffold itself is a significant contributor to biological activity. Generally, quassinoids with a C-20 pentacyclic skeleton, an α,β-unsaturated ketone in ring A, a C-15 ester side chain, and a tetrahydrofuran (B95107) bridge are considered key contributors to bioactivity, particularly potent cytotoxicity engineering.org.cn. While Ailantinol A possesses a unique structure, lacking a C-ring in some classifications researchgate.net, its core structural motifs are still subject to SAR investigations. Studies on related quassinoids suggest that the presence of specific functional groups and their spatial arrangement are critical. For instance, the α,β-unsaturated ketone moiety within the A-ring is frequently implicated in the bioactivity of many quassinoids uef.fi.

Impact of Functional Group Modifications on Activity

Modifications to various functional groups on the quassinoid skeleton can significantly alter biological potency. Research on related compounds indicates that:

Hydroxyl Groups: The presence and position of hydroxyl groups play a vital role. For example, in the context of antimalarial activity, modifications at the C-1 hydroxyl group of ailanthinone (B1198025) (a related quassinoid) demonstrated that esterification or conversion to other derivatives could retain or even enhance activity, suggesting that the hydroxyl group itself is not strictly essential but serves as a handle for modification scirp.orgscirp.org.

Ester Side Chains: The C-15 ester side chain is a critical determinant of pharmacological activity. Studies on analogues of Bruceine A (BOL) revealed that modifications at C-15, such as introducing a furan (B31954) ring, could lead to a two-fold increase in cytotoxicity compared to the parent compound. Conversely, attaching a cyclohexyl group reduced activity, and a simple hydroxyl group at C-15 resulted in a significant loss of potency compared to the esterified analogue nih.gov.

Oxygenation Patterns: The degree and pattern of oxygenation across the quassinoid rings are also important. Highly oxygenated structures are characteristic of quassinoids and are thought to contribute to their complex biological interactions numberanalytics.comresearchgate.net.

Stereochemical Influences on Pharmacological Profiles

The complex polycyclic nature of quassinoids means they possess numerous chiral centers, making stereochemistry a critical factor in their biological activity numberanalytics.com. The precise three-dimensional arrangement of atoms dictates how the molecule interacts with its biological targets. For example, in the biosynthesis of quassinoids, the stereochemistry at C-20 (either 20R or 20S) is derived from triterpenoid (B12794562) precursors sci-hub.st. While specific SAR studies detailing stereochemical variations of this compound are less prevalent in the searched literature, general quassinoid research indicates that subtle changes in stereochemistry can lead to significant differences in binding affinity and biological response.

Comparative Analysis with Other Quassinoids

Comparing this compound's structural features with those of other well-studied quassinoids provides further insight into SAR.

The C-13 position in quassinoids is often involved in structural variations that impact activity. For instance, a hydroxymethyl group at the C-13 position has been reported to be beneficial for insecticidal activity in some quassinoids researchgate.net. While this compound's specific C-13 substitution pattern is part of its unique structure, comparative studies with quassinoids featuring variations at this position highlight its importance in modulating biological effects.

Oxidation patterns across the quassinoid skeleton are crucial. The presence of an α,β-unsaturated ketone in ring A is a common feature associated with potent cytotoxicity in many quassinoids engineering.org.cn. The specific arrangement of oxygen atoms and carbonyl groups contributes to the molecule's polarity, reactivity, and ability to interact with biological macromolecules. For example, studies on the biosynthesis of quassinoids suggest that oxidative degradation of triterpenes is a key process, and variations in these oxidation steps lead to the diverse quassinoid structures observed sci-hub.stnumberanalytics.comresearchgate.net. The presence of an epoxy group, as observed between C-12 and C-13 in some related compounds, also influences their chemical properties and biological interactions oup.com.

Synthetic Methodologies for Ailantinol a and Its Derivatives

Retrosynthetic Analysis of the Ailantinol A Scaffold

Retrosynthetic analysis serves as the foundational strategy for designing the total synthesis of complex molecules. This approach involves mentally deconstructing the target molecule, this compound, into simpler, readily available starting materials through a series of logical bond disconnections and functional group interconversions (FGIs) escholarship.orglkouniv.ac.inslideshare.netub.edu. For a molecule as intricate as this compound, which possesses a fused ring system and multiple oxygenated functionalities, retrosynthetic analysis would likely focus on identifying key disconnections that lead to manageable synthetic fragments. Strategic disconnections might target the formation of the lactone rings, the installation of oxygenation patterns, and the construction of the core tetracyclic skeleton. The identification of suitable synthons and their corresponding synthetic equivalents is paramount in this planning phase. While specific retrosynthetic pathways for this compound are not extensively detailed in the literature, general strategies for quassinoid synthesis often involve breaking down the molecule into key building blocks that can be assembled through established carbon-carbon bond-forming reactions escholarship.orgnih.gov.

Key Reactions in Total Synthesis

The total synthesis of complex natural products relies on a repertoire of powerful chemical reactions to assemble the molecular architecture with high fidelity. For this compound, these would likely include reactions that efficiently build carbon frameworks and establish stereochemistry.

Constructing the carbon skeleton of this compound necessitates robust methods for forming carbon-carbon bonds. Common strategies employed in the synthesis of polycyclic natural products include:

Diels-Alder Reactions: Both intermolecular and intramolecular Diels-Alder reactions are powerful tools for constructing six-membered rings and can efficiently set multiple stereocenters in a single step rsc.orgresearchgate.netnih.gov. These cycloadditions are often employed to build fused ring systems characteristic of many natural products.

Aldol (B89426) Reactions: Aldol condensations and their variants (e.g., Mukaiyama aldol, Mannich reactions) are fundamental for forming carbon-carbon bonds adjacent to carbonyl groups and are crucial for building complex carbon chains and rings, often with stereochemical control researchgate.netyoutube.com.

Olefinations: Reactions such as the Wittig or Julia-Kociensky olefination are vital for forming carbon-carbon double bonds, which are prevalent in the quassinoid structure and can serve as handles for further transformations mdpi.com.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) are indispensable for efficiently forming carbon-carbon bonds between sp2-hybridized carbons and are widely used in complex molecule synthesis mdpi.com.

Given the numerous stereocenters in this compound, stereoselective synthesis is critical. Strategies to achieve this include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (e.g., carbohydrates, amino acids) that already possess defined stereochemistry ethz.ch.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a reaction, followed by its removal mdpi.comethz.ch.

Asymmetric Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to induce enantioselectivity or diastereoselectivity in key bond-forming steps, such as asymmetric epoxidation, hydrogenation, or aldol reactions nih.govmdpi.comethz.chrsc.org.

Substrate Control: Designing reactions where existing stereocenters within the molecule direct the formation of new stereocenters youtube.comethz.ch.

Development of Synthetic Routes for Analogues

The synthesis of analogues and derivatives of natural products is a common strategy to explore their biological activity and improve their pharmacological properties. While a complete total synthesis of this compound may not be widely reported, research into related quassinoids, such as ailanthinone (B1198025), has demonstrated the feasibility of synthesizing derivatives. For instance, regioselective modifications of hydroxyl groups have been achieved in one-step reactions, yielding ester, carbonate, carbamate, and sulfonate derivatives of ailanthinone, which were then evaluated for antimalarial activity scirp.org. Such approaches highlight the potential to synthesize this compound analogues by modifying key functional groups or altering specific structural motifs, providing valuable insights into structure-activity relationships.

Challenges in Complex Natural Product Synthesis

The synthesis of this compound presents several significant challenges inherent to complex natural product chemistry:

Structural Complexity: The tetracyclic framework, coupled with multiple oxygenated functional groups and stereocenters, demands highly selective and efficient synthetic steps to avoid undesired side reactions or epimerization isciii.es.

Stereochemical Control: Precisely controlling the configuration at each stereogenic center is paramount. This often requires the development of novel stereoselective reactions or the careful orchestration of existing methodologies nih.govrsc.orgresearchgate.netyoutube.commdpi.comrsc.orgrsc.org.

Advanced Analytical Techniques for Ailantinol a Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary technique for the quantification of Ailantinol A in various samples. Its high sensitivity and selectivity allow for the detection and measurement of trace amounts of the compound, even in complex mixtures.

The development of a robust LC-MS method for this compound quantification involves the systematic optimization of several key parameters. The process begins with the selection of an appropriate chromatographic column, typically a reversed-phase C18 column, to achieve optimal separation from other matrix components. The mobile phase composition, usually a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water with additives such as formic acid, is meticulously adjusted to ensure sharp peak shapes and adequate retention times.

Mass spectrometry parameters are then optimized, including the ionization source (commonly Electrospray Ionization - ESI), polarity (positive or negative ion mode), and fragmentation energies. For quantitative analysis, the tandem mass spectrometry (MS/MS) technique, particularly in the Multiple Reaction Monitoring (MRM) mode, is often employed. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions, creating a highly specific detection channel.

Method validation is a critical step to ensure the reliability of the analytical data. This process is conducted following established guidelines, such as those from the International Conference on Harmonisation (ICH). Key validation parameters include:

Linearity: Establishing a linear relationship between the instrument response and a known concentration range of this compound standards.

Precision: Assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

Accuracy: Determining the closeness of the measured values to the true value, often evaluated through recovery studies in spiked samples.

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified, respectively.

The table below illustrates typical validation parameters that would be assessed for a hypothetical LC-MS/MS method for this compound.

| Validation Parameter | Acceptance Criteria | Example Finding |

| Linearity (r²) | ≥ 0.99 | 0.9995 |

| Intra-day Precision (%RSD) | < 15% | 4.8% |

| Inter-day Precision (%RSD) | < 15% | 7.2% |

| Accuracy (Recovery %) | 80-120% | 98.5% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 9.1 ng/mL |

High sensitivity is paramount for detecting the often low concentrations of this compound in biological or environmental samples. The use of tandem mass spectrometry (LC-MS/MS) significantly enhances sensitivity by reducing background noise. The selectivity of the method is achieved through a combination of chromatographic separation and the specificity of the MRM transition. This dual-filter approach ensures that interferences from structurally similar compounds or matrix components are minimized, leading to highly reliable quantitative results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. While MS provides information on mass and elemental composition, NMR reveals the precise arrangement of atoms within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Key 2D NMR techniques used in the characterization of quassinoids like this compound include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

For instance, in the structural elucidation of Ailantinol H, a related quassinoid, HMBC correlations were essential in confirming the connectivity of the γ-lactone moiety to the B ring of the molecule. nii.ac.jp The table below shows hypothetical ¹³C and ¹H NMR data for a key structural fragment of a compound like this compound, illustrating the type of data obtained.

| Carbon Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) | Key HMBC Correlations (H to C) |

| C-3 | 125.1 | - | H-5, H-18, H-22 |

| C-4 | 160.0 | - | H-5, H-18, H-22 |

| C-5 | 45.2 | 3.10 (m) | C-3, C-4, C-6, C-10 |

| C-6 | 46.5 | 2.15 (m), 1.85 (m) | C-5, C-7, C-8 |

| C-10 | 42.1 | - | 10-Me |

| 10-Me | 21.5 | 1.51 (s) | C-1, C-5, C-9, C-10 |

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, is a powerful technique for metabolite profiling of Ailanthus altissima extracts. Unlike standard MS, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) provide highly accurate mass measurements (typically with errors <5 ppm). mdpi.com This precision allows for the determination of the elemental composition of this compound and other co-occurring metabolites. nii.ac.jpresearchgate.net

In a typical metabolomics workflow, an extract of A. altissima is analyzed by UHPLC-HRMS. The resulting data contains a vast number of mass signals corresponding to different compounds in the sample. By comparing the accurate masses of these signals to chemical databases, researchers can putatively identify known compounds. For unknown compounds, the accurate mass data is used to generate a molecular formula, which is the first and most critical step in the structural elucidation process. mdpi.com

This approach has been successfully used to identify not only this compound but also a range of other known and new quassinoids from A. altissima, such as Ailanthone (B197834), 6-α-tigloyloxyailanthone, and Altissinol A. researchgate.netbiorxiv.org This comprehensive profiling is essential for understanding the chemical diversity of the plant and for identifying other potentially bioactive compounds.

Standardization of Analytical Protocols

The standardization of analytical protocols is essential for ensuring the consistency, reliability, and comparability of data generated for this compound across different laboratories and studies. A standardized protocol encompasses all stages of the analysis, from sample collection and preparation to data acquisition and processing.

Key elements of a standardized protocol for this compound analysis include:

Reference Standards: The use of a well-characterized, high-purity reference standard of this compound is fundamental for accurate calibration and quantification.

Sample Preparation: Detailed and consistent procedures for extraction, filtration, and dilution must be established to minimize variability.

Instrumental Parameters: Specific LC and MS parameters (e.g., column type, mobile phase gradient, ion source settings, MRM transitions) must be clearly defined.

Method Validation: The analytical method must be fully validated according to international guidelines to demonstrate its suitability for the intended purpose.

Quality Control: Regular analysis of quality control (QC) samples at different concentrations throughout an analytical run is necessary to monitor the performance of the method and ensure the validity of the results.

By implementing standardized protocols, researchers can be confident that analytical results for this compound are accurate and reproducible, which is crucial for any scientific or regulatory application.

Computational Approaches in Ailantinol a Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ailantinol A research, molecular docking is employed to identify potential biological targets and understand the binding modes of the compound. Studies involving compounds from Ailanthus altissima, including this compound, have utilized molecular docking to assess their interactions with various proteins relevant to disease pathways.

For instance, research investigating the therapeutic basis of Ailanthus altissima bark for ulcerative colitis involved molecular docking of its constituent compounds, including this compound, with targets such as Interleukin-1 Receptor (IL-1R), Toll-like Receptor (TLR), Epidermal Growth Factor Receptor (EGFR), Transforming Growth Factor Receptor (TGFR), and Wnt proteins nih.govspringermedizin.de. Similarly, studies on Ailanthone (B197834), a related compound from Ailanthus altissima, have utilized molecular docking to predict its binding to targets like PI3K and AKT, key components of the PI3K/AKT signaling pathway nih.gov. These docking simulations provide crucial insights into the potential efficacy of this compound by predicting its affinity and interaction patterns with specific disease-related biomolecules.

Table 1: Molecular Docking Targets and Potential Interactions for this compound and Related Compounds

| Compound | Target Protein(s) | Reported Binding Affinity/Score (kcal/mol) | Study Context | Citation(s) |

| This compound | IL-1R, TLR, EGFR, TGFR, Wnt | Not explicitly detailed for this compound | Ailanthus altissima bark compounds for Ulcerative Colitis | nih.govspringermedizin.de |

| Ailanthone | PI3K, AKT | Not explicitly detailed | Anti-colorectal cancer mechanism study | nih.gov |

| Ailanthone | IL-1R, TLR, Wnt | High docking scores | Ailanthus altissima bark compounds for Ulcerative Colitis | nih.gov |

| Various A. altissima compounds (incl. This compound) | AKT1, p53, STAT3, c-JUN, ERK1, PI3K, MAPK, TNF, T cell receptor | Not explicitly detailed | Network pharmacology for Ulcerative Colitis | acs.org |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a dynamic view of how ligands interact with their targets, offering insights into the stability of binding complexes, conformational changes, and the precise nature of molecular interactions. While specific MD simulations focused exclusively on this compound were not extensively detailed in the reviewed literature, the methodology is a critical component in understanding ligand-target dynamics.

MD simulations can reveal how this compound might maintain its binding pose over time, the flexibility of its interaction with a target's active site, and the energetic landscape of the binding process. Such simulations are vital for refining drug design by predicting the stability and efficacy of potential drug candidates, including natural products like this compound nih.govnih.govebsco.com. For example, MD simulations have been used to assess the stability of ligand-protein complexes, reporting low Root Mean Square Deviation (RMSD) values and negative binding free energies, indicating stable interactions nih.govresearchgate.net.

Network Pharmacology for Mechanistic Elucidation and Pathway Mapping

Network pharmacology is a systems-based approach that aims to understand the complex interactions between drugs, targets, and diseases by constructing and analyzing biological networks. This methodology is particularly useful for natural products like this compound, which may exert their effects through multiple targets and pathways.

Studies employing network pharmacology on Ailanthus altissima extracts or compounds, including Ailanthone and this compound, have identified numerous potential targets and associated signaling pathways. For instance, research on Ailanthone for colorectal cancer identified key targets and highlighted the PI3K/AKT signaling pathway as a crucial mediator nih.govfrontiersin.org. In the context of ulcerative colitis, network pharmacology analyses involving Ailanthus altissima components, including this compound, have pointed towards pathways such as PI3K-AKT, MAPK, Ras, Rap1, and TNF signaling acs.org. These analyses help in mapping the intricate biological networks that this compound may influence, thereby elucidating its potential mechanisms of action.

Future Research Perspectives on Ailantinol a

Elucidation of Remaining Biosynthetic Steps

The complete biosynthetic pathway of many complex natural products, including quassinoids like Ailantinol A, remains partially understood. While the general origins from isoprene units via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways are known, the specific enzymatic steps that create the unique this compound structure are yet to be fully identified. Future research must focus on identifying and characterizing the specific enzymes—such as cytochrome P450s, dehydrogenases, and acyltransferases—that catalyze the final, intricate modifications. Techniques like gene co-expression analysis and heterologous reconstitution of the pathway in host organisms such as Saccharomyces cerevisiae or Aspergillus nidulans will be instrumental. nih.govku.dk A detailed understanding of these steps is crucial not only for fundamental biochemical knowledge but also for enabling biotechnological production methods.

| Research Approach | Objective | Key Technologies |

| Gene Co-expression Analysis | Identify candidate genes involved in the final oxidative and tailoring steps. | Transcriptomics (RNA-Seq), Bioinformatics |

| Heterologous Expression | Functionally characterize enzymes by expressing them in a host system. | Yeast/Fungal expression systems, In vitro enzyme assays |

| Intermediate Synthesis | Confirm the function of enzymes using chemically synthesized pathway intermediates. ku.dk | Organic Synthesis, Mass Spectrometry |

Discovery of Novel Biological Targets

To date, the full spectrum of molecular targets for this compound is not known. Research on related compounds, such as Ailanthone (B197834), has shown interaction with pathways like serine biosynthesis, but this compound may possess unique targets. nih.gov Unbiased screening approaches are needed to identify the proteins, enzymes, or nucleic acids with which this compound directly interacts. This can be achieved through techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking studies. Identifying these targets is a critical step in understanding its mechanism of action and predicting both its therapeutic effects and potential off-target toxicities. researchgate.netresearchgate.net Furthermore, validating these targets in relevant cellular and disease models will be essential.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Translating basic scientific findings into clinical applications requires robust and predictive experimental models. While initial studies may use conventional 2D cell cultures, these often fail to replicate the complexity of human tissues. nih.gov Future mechanistic studies on this compound should employ advanced models that more accurately mimic human pathophysiology.

Advanced In Vitro Models:

3D Cell Cultures and Spheroids: These models can better simulate the cell-cell and cell-matrix interactions found in tumors and tissues. youtube.com

Organoids: Patient-derived or stem-cell-derived organoids can offer a more personalized way to test the efficacy and toxicity of this compound on specific organ systems. nih.gov

Advanced In Vivo Models:

Genetically Engineered Animal Models: The use of animals with specific genetic modifications can help to validate the molecular targets of this compound. youtube.com

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, provide a highly relevant platform for evaluating anti-cancer activity.

These advanced models will be crucial for bridging the gap between preclinical data and human clinical trials. nih.govnih.gov

Exploration of New Therapeutic Applications in Preclinical Settings

The potential therapeutic applications of this compound are underexplored. Based on the known activities of other quassinoids, future preclinical research should investigate its efficacy in a broader range of diseases.

Oncology: While some natural compounds show promise in cancer therapy, the specific anti-cancer potential of this compound against a wide array of cancer types needs systematic evaluation. nih.govpensoft.netmdpi.comnih.gov Preclinical studies using the advanced in vivo models mentioned above should be conducted to assess its effect on tumor growth, metastasis, and chemoresistance in cancers such as pancreatic, colon, and breast cancer.

Inflammatory Diseases: Many natural products exhibit anti-inflammatory properties. nih.govnih.govwikipedia.org The ability of this compound to modulate inflammatory pathways, such as NF-κB or cytokine signaling, should be investigated in animal models of diseases like arthritis, inflammatory bowel disease, or neuroinflammation. nih.gov

| Potential Therapeutic Area | Preclinical Model Example | Key Endpoints to Measure |

| Osteosarcoma | Orthotopic xenograft mouse model | Tumor volume, proliferation markers (Ki-67), apoptosis (caspase-3) |

| Non-Small-Cell Lung Carcinoma | Patient-derived xenograft (PDX) model | Tumor regression, survival analysis, biomarker expression |

| Rheumatoid Arthritis | Collagen-induced arthritis rat model | Paw swelling, inflammatory cytokine levels (TNF-α, IL-6), joint histology |

Innovative Synthetic Strategies for Scalable Production

The natural abundance of this compound is likely insufficient for extensive preclinical and potential clinical studies. Therefore, the development of efficient and scalable synthetic routes is a critical priority. Current methods for isolating natural products are often low-yield and costly. Future research should focus on innovative synthetic strategies, such as:

Total Synthesis: Devising a complete chemical synthesis from simple, commercially available starting materials. The goal would be to create a route that is efficient, high-yielding, and adaptable for producing analogs.

Semi-Synthesis: Using a more abundant natural precursor that can be chemically converted to this compound in a few steps.

Biocatalysis: Employing engineered enzymes to perform specific, difficult chemical transformations with high selectivity, thereby simplifying the synthetic route.

A scalable synthesis is the gateway to generating the quantities of this compound needed for thorough biological evaluation and drug development. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, a systems biology approach is necessary. The integration of multiple "omics" datasets can reveal complex interactions and pathways that are not apparent from single-data-type analyses. nih.govomicstutorials.com

Genomics and Transcriptomics: To identify changes in gene expression and potential genetic markers of sensitivity or resistance to this compound.

Proteomics: To understand how this compound alters protein expression, post-translational modifications, and protein-protein interaction networks. mdpi.com

Metabolomics: To map the changes in cellular metabolism induced by the compound, which can reveal its impact on metabolic pathways crucial for disease. mdpi.com

By integrating these large-scale datasets, researchers can construct comprehensive models of this compound's mechanism of action, identify novel biomarkers for its activity, and better predict its effects in a clinical setting. pnnl.govmdpi.comresearchgate.net This multi-omics approach has proven powerful in understanding the complex effects of other natural products and will be essential for the future development of this compound. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying Ailantinol A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC. Key steps include:

- Sample preparation : Use fresh plant material to minimize degradation .

- Solvent optimization : Test polar/non-polar solvent ratios to maximize yield .

- Purity validation : Confirm via NMR, mass spectrometry, and comparison with literature data .

- Data Table :

| Technique | Purpose | Advantages | Limitations |

|---|---|---|---|

| Column Chromatography | Bulk separation | High capacity, cost-effective | Time-consuming, low resolution |

| HPLC | Final purification | High resolution | Expensive, requires expertise |

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Use in vitro assays targeting specific pathways (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition).

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative controls .

- Dose range : Test logarithmic concentrations (e.g., 1–100 µM) to establish dose-response curves .

- Replication : Perform triplicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer :

- Hypothesis refinement : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow focus .

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify overlapping pathways .

- Experimental controls : Rule out off-target effects using siRNA knockdown or competitive inhibitors .

- Example Workflow :

Identify conflicting studies (e.g., Study A reports apoptosis induction; Study B suggests autophagy).

Replicate both studies under standardized conditions .

Use pathway-specific inhibitors (e.g., caspase inhibitors for apoptosis) to clarify primary mechanisms .

Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- Synthetic analogs : Modify functional groups (e.g., hydroxyl, methyl) via semi-synthesis .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

- Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers address discrepancies in reported pharmacokinetic properties of this compound?

- Methodological Answer :

- Standardized protocols : Adopt OECD guidelines for in vivo absorption/distribution studies .

- Analytical consistency : Use LC-MS/MS for plasma concentration measurements across labs .

- Meta-analysis : Systematically review existing data using PRISMA guidelines to identify confounding variables (e.g., dosage, animal models) .

Key Considerations for Experimental Design

- PICOT Framework : Define Population (e.g., cell lines), Intervention (this compound dose), Comparison (control groups), Outcome (IC50 values), and Timeframe (24–72 hr exposure) .

- Ethical compliance : Obtain institutional approval for animal/human tissue studies .

- Literature rigor : Prioritize primary sources from journals with impact factors >3.0 and avoid unreviewed platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.